2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester
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Overview
Description
2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a tetrahydro ring and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-4-methyl-3-oxo-1,4-benzodiazepine-2-acetic acid methyl ester: Similar structure but with a benzodiazepine ring.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester: Contains a tetrahydropyrimidine ring instead of a benzothiazepine ring.
Uniqueness
2,3,4,5-Tetrahydro-7-methyl-4-oxo-1,5-benzothiazepine-2-acetic acid methyl ester is unique due to its specific benzothiazepine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .
Properties
CAS No. |
86628-28-6 |
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Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
methyl 2-(7-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C13H15NO3S/c1-8-3-4-11-10(5-8)14-12(15)6-9(18-11)7-13(16)17-2/h3-5,9H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
JYVISOYKXTWLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(CC(=O)N2)CC(=O)OC |
Origin of Product |
United States |
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